molecular formula C13H16N2O2S2 B368803 4-tert-butyl-N-(1,3-thiazol-2-yl)benzenesulfonamide CAS No. 305373-52-8

4-tert-butyl-N-(1,3-thiazol-2-yl)benzenesulfonamide

Cat. No.: B368803
CAS No.: 305373-52-8
M. Wt: 296.4g/mol
InChI Key: PWAGFHSCLKYRGT-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity characterized by its systematic nomenclature and molecular parameters. The compound is officially registered under Chemical Abstracts Service number 305373-52-8, establishing its unique identity within chemical databases. The International Union of Pure and Applied Chemistry nomenclature designates this molecule as 4-(2-methyl-2-propanyl)-N-(1,3-thiazol-2-yl)benzenesulfonamide, reflecting the systematic naming conventions for complex heterocyclic compounds. Alternative nomenclature systems refer to this compound as benzenesulfonamide, 4-(1,1-dimethylethyl)-N-2-thiazolyl-, emphasizing the substitution pattern on the benzene ring and the thiazole attachment.

The molecular formula of this compound is C₁₃H₁₆N₂O₂S₂, indicating the presence of thirteen carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, two oxygen atoms, and two sulfur atoms. The molecular weight has been precisely determined as 296.403 atomic mass units, with a monoisotopic mass of 296.065320. The compound exhibits a specific Simplified Molecular Input Line Entry System code that captures its three-dimensional molecular connectivity: O=S(C1=CC=C(C(C)(C)C)C=C1)(NC2=NC=CS2)=O. This structural representation clearly delineates the connectivity between the tert-butyl-substituted benzene ring, the sulfonamide linkage, and the thiazole heterocycle.

The structural architecture of this compound incorporates several distinct molecular fragments that contribute to its overall chemical properties. The tert-butyl group, positioned at the para position of the benzene ring, provides steric bulk and lipophilic character to the molecule. The sulfonamide functional group (-SO₂NH-) serves as the central linking element, connecting the substituted benzene ring to the thiazole heterocycle. The thiazole ring system contributes aromatic character and provides sites for potential intermolecular interactions through its nitrogen and sulfur heteroatoms.

Property Value Reference
Molecular Formula C₁₃H₁₆N₂O₂S₂
Molecular Weight 296.403 g/mol
Chemical Abstracts Service Number 305373-52-8
Monoisotopic Mass 296.065320 Da

Historical Context of Thiazole-Sulfonamide Development

The development of thiazole-sulfonamide compounds represents a fascinating intersection of two major pharmaceutical discoveries that transformed modern medicine. The historical foundation of sulfonamide chemistry traces back to 1935, when Gerhard Domagk discovered the first sulfonamide compound, Prontosil rubrum, for which he received the Nobel Prize four years later. This groundbreaking discovery initiated the era of systematic antibacterial chemotherapy and established sulfonamides as one of the most important classes of therapeutic agents. The original sulfonamide, sulfanilamide, had actually been synthesized as early as 1908 by German chemists, but its remarkable antibacterial activity remained undiscovered for nearly three decades. The recognition of sulfonamide therapeutic potential revolutionized medicine and paved the way for the development of numerous derivatives with diverse biological activities.

Parallel to the sulfonamide revolution, thiazole chemistry experienced its own significant historical development beginning in the late nineteenth century. Arthur Rudolf Hantzsch and his collaborator J. H. Weber officially established the thiazole ring system on November 18, 1887, providing the first systematic description of these nitrogen-sulfur containing heterocycles. Their pioneering work involved the careful structural elucidation of thiazole derivatives, demonstrating that these compounds possessed aromatic character similar to pyridine but with unique reactivity patterns. Hantzsch and Weber proposed systematic nomenclature for thiazole derivatives and recognized their potential as building blocks for more complex molecular architectures. The historical controversy between Hantzsch and Tcherniac regarding the structure of certain thiazole derivatives, which continued for decades, ultimately contributed to a deeper understanding of thiazole chemistry and reactivity patterns.

The convergence of thiazole and sulfonamide chemistry occurred during the mid-twentieth century as medicinal chemists began exploring hybrid molecules that incorporated both structural elements. This approach was driven by the recognition that combining different pharmacophore elements could lead to compounds with enhanced or novel biological activities. The thiazole ring system became particularly attractive for incorporation into sulfonamide derivatives due to its aromatic stability, relatively small size, and ability to participate in various intermolecular interactions. Research investigations demonstrated that thiazole-containing compounds often exhibited improved binding affinity to biological targets compared to simpler aromatic systems.

The systematic exploration of thiazole-sulfonamide hybrids gained momentum during the latter half of the twentieth century as synthetic methodologies improved and structure-activity relationship studies became more sophisticated. Researchers discovered that the specific substitution patterns on both the thiazole ring and the sulfonamide moiety could dramatically influence biological activity, leading to the development of numerous derivatives with specialized therapeutic applications. Contemporary research continues to build upon this historical foundation, with modern computational and synthetic tools enabling the design of increasingly sophisticated thiazole-sulfonamide derivatives.

Significance in Heterocyclic Chemistry

This compound holds particular significance within the broader context of heterocyclic chemistry due to its incorporation of multiple heteroatoms and its demonstration of key principles governing heterocyclic reactivity and stability. The thiazole ring system within this compound exemplifies the fundamental characteristics of five-membered heterocycles containing both nitrogen and sulfur atoms. The aromatic nature of the thiazole ring, which satisfies Hückel's rule with six π-electrons distributed across the five-membered ring system, contributes to the overall stability and reactivity patterns of the compound. The presence of both electron-donating and electron-withdrawing heteroatoms within the ring creates distinct electronic environments that influence the compound's chemical behavior and biological interactions.

The thiazole moiety in this compound demonstrates significant π-electron delocalization, which is evidenced by nuclear magnetic resonance chemical shift patterns characteristic of aromatic systems. The calculated π-electron density distribution identifies specific carbon positions as primary sites for electrophilic substitution reactions, while certain carbon-hydrogen bonds become susceptible to deprotonation under appropriate conditions. These reactivity patterns make thiazole-containing compounds valuable synthetic intermediates for further chemical transformations and molecular elaboration.

The sulfonamide functional group within the compound represents another crucial aspect of its heterocyclic significance, as it provides a versatile linkage between different molecular fragments while maintaining specific electronic and steric properties. The sulfonamide group exhibits both hydrogen bond donor and acceptor capabilities through its nitrogen and oxygen atoms, respectively, enabling the formation of specific intermolecular interactions that can influence biological activity. The electron-withdrawing nature of the sulfonyl group affects the electronic properties of both the attached benzene ring and the thiazole system, creating a unique electronic environment that distinguishes this compound from simpler heterocyclic systems.

Contemporary heterocyclic chemistry research has identified thiazole-sulfonamide derivatives as important model compounds for understanding the interplay between different heterocyclic systems and their influence on overall molecular properties. The combination of thiazole and sulfonamide functionalities in a single molecule provides opportunities to study how different electronic effects and steric factors contribute to biological activity and chemical reactivity. These studies have contributed to the development of general principles for designing heterocyclic compounds with specific desired properties.

Heterocyclic Feature Contribution to Molecular Properties Impact on Research Applications
Thiazole Ring System Aromatic stability, π-electron delocalization Model system for five-membered heterocycles
Sulfonamide Linkage Hydrogen bonding, electronic effects Versatile connecting group for molecular fragments
Heteroatom Distribution Multiple sites for intermolecular interactions Enhanced biological activity potential

Current Research Status and Trends

Current research investigations involving this compound and related thiazole-sulfonamide derivatives reflect several important trends in contemporary medicinal chemistry and pharmaceutical research. Recent studies have focused extensively on the neuroprotective properties of thiazole-sulfonamide compounds, with particular emphasis on their potential applications in treating neurodegenerative disorders such as Parkinson's disease. These investigations have demonstrated that certain thiazole-sulfonamide derivatives can provide significant protection against 6-hydroxydopamine-induced neuronal damage in human neuroblastoma cell lines, suggesting potential therapeutic applications for neurodegenerative conditions.

Molecular mechanism studies have revealed that thiazole-sulfonamide compounds may exert their neuroprotective effects through activation of sirtuin 1, a crucial enzyme involved in cellular stress response and longevity pathways. Research findings indicate that compounds structurally related to this compound can significantly improve cell viability, reduce lactate dehydrogenase leakage, prevent mitochondrial dysfunction, and mitigate intracellular oxidative stress in neuronal cell culture models. These discoveries have prompted extensive computational studies to understand the binding interactions between thiazole-sulfonamide derivatives and their protein targets, providing insights into structure-activity relationships that guide further compound development.

Contemporary research has also focused on the antiviral potential of thiazole-sulfonamide derivatives, particularly in the context of emerging viral threats. Studies have identified specific thiazole-sulfonamide compounds that demonstrate inhibitory activity against severe acute respiratory syndrome coronavirus 2, with some derivatives showing inhibitory concentration values comparable to established antiviral agents. These compounds exhibit favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability, making them attractive candidates for further drug development. The antiviral research has expanded to include investigations of thiazole-sulfonamide activity against various other viral pathogens, including enteroviruses, adenoviruses, and human immunodeficiency virus.

Recent synthetic chemistry research has focused on developing improved methodologies for preparing thiazole-sulfonamide derivatives with enhanced efficiency and selectivity. Modern synthetic approaches utilize computational design principles to guide the selection of specific substituents and structural modifications that optimize biological activity while maintaining favorable pharmaceutical properties. These studies have led to the synthesis of numerous novel thiazole-sulfonamide derivatives with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The integration of computational chemistry with experimental synthesis has accelerated the discovery process and enabled more systematic exploration of structure-activity relationships.

Current trends in thiazole-sulfonamide research also encompass the development of metal complexes and coordination compounds that incorporate these organic ligands. Research has demonstrated that silver complexes of thiazole-sulfonamide derivatives can exhibit enhanced biological activities compared to the parent organic compounds, opening new avenues for therapeutic development. These studies represent a convergence of inorganic and organic chemistry approaches to drug discovery, reflecting the increasingly interdisciplinary nature of contemporary pharmaceutical research.

Research Area Current Focus Key Findings Future Directions
Neuroprotection Parkinson's disease models Sirtuin 1 activation, mitochondrial protection Clinical trial development
Antiviral Activity Coronavirus and other viruses Favorable pharmacokinetics, broad-spectrum activity Mechanism elucidation
Synthetic Methods Improved preparation routes Enhanced efficiency and selectivity Automation and scale-up
Metal Complexes Silver coordination compounds Enhanced biological activity Other metal systems exploration

Properties

IUPAC Name

4-tert-butyl-N-(1,3-thiazol-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S2/c1-13(2,3)10-4-6-11(7-5-10)19(16,17)15-12-14-8-9-18-12/h4-9H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAGFHSCLKYRGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The nucleophilic substitution reaction proceeds via the attack of the amine group of 2-aminothiazole on the electrophilic sulfur atom of the sulfonyl chloride. Triethylamine (Et₃N) is typically employed to scavenge HCl, shifting the equilibrium toward product formation.

Standard Protocol:

  • Reagents:

    • 4-tert-Butylbenzenesulfonyl chloride (1.0 equiv)

    • 2-Aminothiazole (1.2 equiv)

    • Triethylamine (2.5 equiv)

    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Conditions:

    • Temperature: 0–25°C

    • Time: 4–6 hours

    • Monitoring: Thin-layer chromatography (TLC) or HPLC

  • Workup:

    • Filtration to remove Et₃N·HCl

    • Solvent evaporation under reduced pressure

    • Recrystallization from ethanol/water

Yield and Purity:

  • Yield: 89–93%

  • Purity: >98% (HPLC)

Alternative Methodologies and Comparative Analysis

One-Pot Sulfonation-Amidation

A streamlined approach combines sulfonation and amidation in a single reactor. After sulfonation, the crude 4-tert-butylbenzenesulfonyl chloride is reacted directly with 2-aminothiazole without isolation. This method reduces solvent use but requires stringent control of residual chlorosulfonic acid, which may hydrolyze the sulfonyl chloride.

Challenges:

  • Hydrolysis Risk: Residual moisture or acid leads to sulfonic acid byproducts.

  • Yield: 78–85% (lower due to intermediate instability).

Solid-Phase Synthesis

Immobilizing 2-aminothiazole on a resin enables iterative coupling, though this method is less common for small-scale synthesis. It offers advantages in purity but involves complex resin functionalization.

Analytical and Purification Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is critical for monitoring reaction progress and assessing purity. As per CN107459471B, a mobile phase of methanol:water (70:30) at 254 nm effectively resolves sulfonamide products from starting materials.

Recrystallization and Filtration

Recrystallization from ethanol/water (3:1) removes unreacted 2-aminothiazole and inorganic salts. Vacuum filtration ensures high recovery rates (>90%).

Industrial Scalability and Green Chemistry Considerations

The CN102633687A and CN107459471B patents highlight scalable processes with low environmental impact. Key factors include:

  • Catalyst Reusability: Hafnium tetrachloride (used in analogous reactions) can be recovered and reused, reducing costs.

  • Solvent Recovery: NMP and THF are distilled and recycled, aligning with green chemistry principles.

  • Waste Minimization: Quenching sulfonation mixtures in ice-water reduces hazardous waste generation .

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(1,3-thiazol-2-yl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-tert-butyl-N-(1,3-thiazol-2-yl)benzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4-tert-butyl-N-(1,3-thiazol-2-yl)benzenesulfonamide tert-butyl C₁₄H₁₇N₃O₂S₂ 323.44 High lipophilicity; potential enzyme inhibition
Sulfathiazole Amino (-NH₂) C₉H₉N₃O₂S₂ 255.32 Antibacterial (FolP inhibition); polymorphic (5 forms)
4-Methoxy-N-(1,3-thiazol-2-yl)benzenesulfonamide Methoxy (-OCH₃) C₁₀H₁₀N₂O₃S₂ 270.33 Moderate polarity; unknown bioactivity
4-tert-butyl-N-(quinolin-8-yl)benzenesulfonamide Quinolin-8-yl C₁₉H₂₀N₂O₂S 340.44 Synthetic intermediate; high yield (91%)

Key Differences

Substituent Effects: The tert-butyl group in the target compound enhances steric hindrance and lipophilicity compared to sulfathiazole’s amino group. This may reduce aqueous solubility but improve membrane permeability . Sulfathiazole’s amino group enables hydrogen bonding, contributing to its polymorphic diversity (5+ crystal forms) and antibacterial activity . The tert-butyl analog lacks this H-bond donor, likely limiting polymorphism .

Biological Activity :

  • Sulfathiazole inhibits FolP with IC₅₀ values in the µM range, but systemic toxicity limits its use . The tert-butyl derivative’s bioactivity remains uncharacterized, though its bulkier structure may shift target selectivity (e.g., toward zinc proteases or kinases) .

Toxicity Profile: Sulfathiazole’s amino group contributes to systemic toxicity (e.g., crystalluria), whereas the tert-butyl group’s hydrophobicity might reduce renal absorption, hypothetically lowering toxicity .

Crystallographic and Stability Considerations

  • Sulfathiazole exhibits complex hydrogen-bonded networks (e.g., N–H∙∙∙O and N–H∙∙∙N interactions) across its polymorphs, enabling diverse crystal packing .
  • The tert-butyl analog’s lack of H-bond donors likely simplifies its crystal lattice, favoring stable monomorphic forms. However, sodium salt derivatives of related tert-butyl sulfonamides (e.g., CCR9 antagonists) show polymorphic solvates, suggesting formulation challenges .

Therapeutic Potential

  • While sulfathiazole’s clinical use is obsolete, its derivatives (e.g., metal complexes) show revived interest in antimicrobial and anticancer research .

Biological Activity

4-tert-butyl-N-(1,3-thiazol-2-yl)benzenesulfonamide is a compound that integrates the structural features of thiazole and sulfonamide groups, both of which are recognized for their diverse biological activities. This article delves into the compound's biological activity, focusing on its antimicrobial, antiviral, and anticancer properties, supported by recent research findings and data.

Overview of Biological Activity

The biological activity of this compound is attributed to its ability to interact with various biological targets. The thiazole ring contributes to its antimicrobial and anticancer properties, while the sulfonamide moiety enhances its antibacterial efficacy.

Antimicrobial Activity

Research indicates that compounds containing thiazole and sulfonamide groups exhibit significant antimicrobial properties. Specifically, this compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy Against Various Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.008 μg/mL
Escherichia coli0.03 μg/mL
Streptococcus pneumoniae0.046 μg/mL
Pseudomonas aeruginosa0.06 μg/mL

These findings suggest that the compound is more potent than traditional antibiotics like ampicillin and streptomycin, making it a promising candidate for further development in antimicrobial therapies.

Anticancer Properties

The anticancer potential of thiazole derivatives has been widely documented. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

The mechanism by which this compound exerts its biological effects primarily involves:

  • Disruption of Bacterial Cell Membranes : The compound can penetrate bacterial membranes, leading to cell lysis.
  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial metabolism or replication.

Case Studies

Several case studies have highlighted the efficacy of thiazole-based compounds in clinical settings:

  • Study on Antimicrobial Potency : A study evaluated the antibacterial activity of various thiazole derivatives, including this compound, demonstrating significant inhibition against multiple bacterial strains .
  • Toxicity Assessment : Hemolytic activity assays were conducted to assess the safety profile of these compounds on human red blood cells (RBCs). The results indicated low hemolytic activity at therapeutic concentrations, suggesting a favorable safety profile .

Q & A

Q. What are the common synthetic routes for 4-tert-butyl-N-(1,3-thiazol-2-yl)benzenesulfonamide, and what critical parameters influence yield?

The synthesis typically involves a multi-step process:

  • Step 1 : Sulfonylation of 4-tert-butylbenzenesulfonyl chloride with 2-aminothiazole under basic conditions (e.g., using triethylamine in dichloromethane).
  • Step 2 : Purification via recrystallization or column chromatography to isolate the product .
    Critical parameters :
  • Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but require careful moisture control .
  • Reaction time : Monitor using TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) to confirm completion .

Q. Which analytical techniques are essential for structural characterization of this compound?

  • NMR spectroscopy :
    • ¹H NMR : Confirm tert-butyl (δ 1.3 ppm, singlet) and thiazole protons (δ 7.2–7.5 ppm).
    • ¹³C NMR : Identify sulfonamide carbonyl (δ ~165 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular ion peak at m/z 323.08 (C₁₃H₁₇N₂O₂S₂⁺) .
  • X-ray crystallography : Resolve steric effects of the tert-butyl group on sulfonamide conformation .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Enzyme inhibition : Screen against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) at 10 µM, using acetazolamide as a positive control .
  • Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay (IC₅₀ calculation) .
  • Anti-inflammatory activity : Measure COX-2 inhibition in LPS-induced macrophages .

Advanced Research Questions

Q. How can reaction yield be optimized for large-scale synthesis?

  • Catalyst screening : Evaluate Pd/C or CuI for coupling steps; CuI may improve yields by 15–20% .
  • Solvent optimization : Replace DCM with ethanol/water mixtures to enhance green chemistry metrics (e.g., E-factor reduction) .
  • Continuous flow reactors : Implement for precise temperature control and reduced reaction time (2 hours vs. 12 hours batch) .

Q. How to resolve contradictions in reported biological activity data?

  • Assay standardization :
    • Compare IC₅₀ values across cell lines (e.g., HepG2 vs. Jurkat) to assess tissue-specific effects .
    • Validate enzymatic vs. cellular assays (e.g., CA inhibition in vitro vs. cell permeability limitations) .
  • SAR studies : Introduce substituents (e.g., fluoro at para-position) to probe electronic effects on activity .

Q. What computational strategies predict binding modes and selectivity?

  • Molecular docking : Use AutoDock Vina to model interactions with CA-II (PDB: 3KS3); focus on sulfonamide-Zn²⁺ coordination .
  • QSAR models : Train on derivatives with logP 2.5–4.0 to correlate hydrophobicity with cytotoxicity (R² > 0.85) .
  • MD simulations : Assess tert-butyl group flexibility in aqueous environments (RMSD < 1.5 Å over 100 ns) .

Q. How to address solubility limitations in pharmacological studies?

  • Co-solvent systems : Use 10% DMSO/PBS (pH 7.4) for in vitro assays; confirm stability via HPLC (retention time ±2%) .
  • Salt formation : Synthesize sodium or meglumine salts to enhance aqueous solubility (test up to 50 mg/mL) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size < 200 nm) for improved bioavailability .

Q. What strategies ensure compound stability under physiological conditions?

  • Degradation studies :
    • Thermal : TGA analysis (5% weight loss at 220°C) .
    • Hydrolytic : Monitor pH-dependent degradation (t₁/₂ > 24 hours at pH 7.4) .
  • Storage : Lyophilize and store at -20°C under argon to prevent oxidation .

Q. How to develop validated HPLC methods for purity analysis?

  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile phase : Acetonitrile/0.1% TFA (60:40), isocratic flow (1 mL/min).
  • Validation :
    • Linearity (R² > 0.99 from 0.1–100 µg/mL).
    • LOD/LOQ: 0.05 µg/mL and 0.2 µg/mL, respectively .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Purification bottlenecks : Replace column chromatography with antisolvent crystallization (yield >85%) .
  • Byproduct management : Optimize washing steps (e.g., 5% NaHCO₃) to remove unreacted sulfonyl chloride .
  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progression .

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